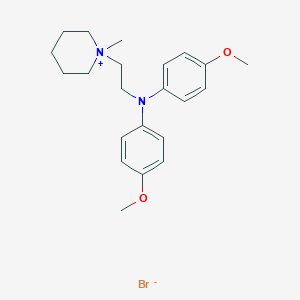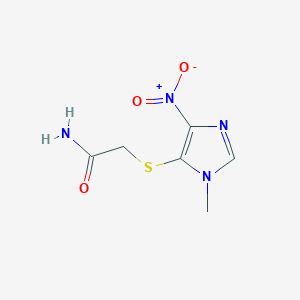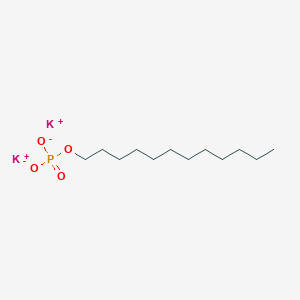
Dipotassium dodecyl phosphate
概要
説明
Dipotassium dodecyl phosphate is a chemical compound with the molecular formula C12H25K2O4P. It is a potassium salt of dodecyl phosphate and is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations that require emulsification, dispersion, and stabilization.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium dodecyl phosphate can be synthesized through the neutralization of dodecyl phosphoric acid with potassium hydroxide. The reaction typically involves the following steps:
Neutralization: Dodecyl phosphoric acid is reacted with potassium hydroxide in a reaction kettle. The stoichiometric ratio is maintained to ensure complete neutralization.
Temperature Control: The reaction temperature is controlled, usually not exceeding 90°C, to prevent decomposition of the reactants.
pH Adjustment: The pH of the reaction mixture is adjusted to around 8.9-9.5 to ensure the formation of this compound.
Decolorization and Filtration: Activated carbon is added to the reaction mixture to decolorize it, followed by filtration to remove impurities.
Concentration and Crystallization: The filtrate is concentrated and crystallized to obtain this compound in solid form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of advanced filtration and crystallization techniques helps in obtaining a high-quality product suitable for various applications .
化学反応の分析
Types of Reactions
Dipotassium dodecyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dodecyl phosphoric acid and potassium hydroxide.
Oxidation: It can undergo oxidation reactions, especially when exposed to strong oxidizing agents, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at varying pH levels.
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl or aryl halides in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Dodecyl phosphoric acid and potassium hydroxide.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphates depending on the substituents used.
科学的研究の応用
Dipotassium dodecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical formulations.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its emulsifying and foaming properties
作用機序
The mechanism of action of dipotassium dodecyl phosphate is primarily based on its surfactant properties. The compound has a hydrophilic head (phosphate group) and a hydrophobic tail (dodecyl group), allowing it to reduce surface tension and form micelles in aqueous solutions. This property is crucial for its role in emulsification, dispersion, and stabilization of various formulations. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of hydrophobic molecules .
類似化合物との比較
Similar Compounds
Dipotassium phosphate: Similar in terms of the potassium salt but lacks the long hydrophobic dodecyl chain.
Sodium dodecyl sulfate: Another surfactant with a similar hydrophobic tail but different cation (sodium instead of potassium).
Dodecyl phosphoric acid: The parent acid form of dipotassium dodecyl phosphate.
Uniqueness
This compound is unique due to its combination of a hydrophilic phosphate group and a hydrophobic dodecyl chain, providing excellent surfactant properties. This makes it particularly effective in applications requiring emulsification, dispersion, and stabilization, distinguishing it from other similar compounds .
特性
IUPAC Name |
dipotassium;dodecyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTCIAGIKURVBJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25K2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940611 | |
| Record name | Dipotassium dodecyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid | |
| Record name | Phosphoric acid, dodecyl ester, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19045-77-3, 39322-78-6 | |
| Record name | Dipotassium monolauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019045773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium lauryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039322786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, dodecyl ester, potassium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium dodecyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, dodecyl ester, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dipotassium dodecyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPOTASSIUM MONOLAURYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q5UN40EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
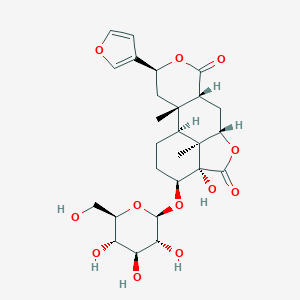
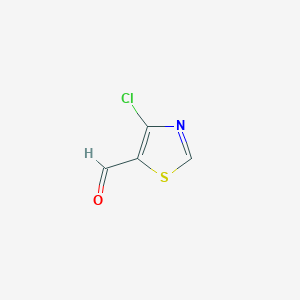
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
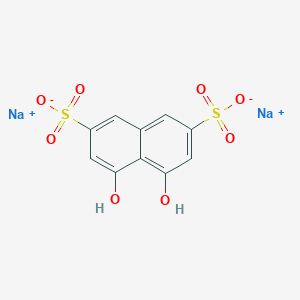
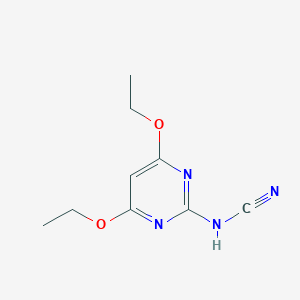
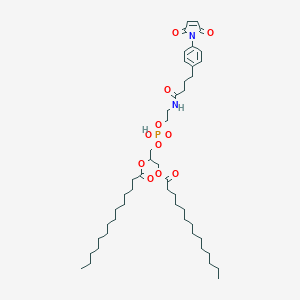
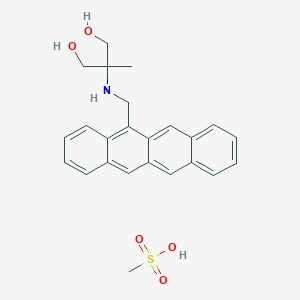
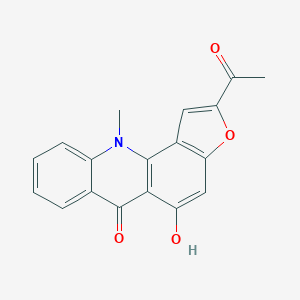
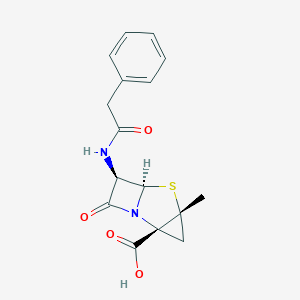
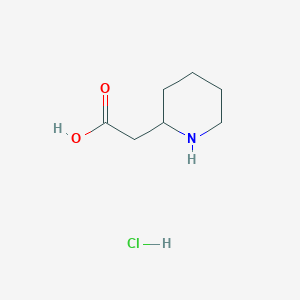
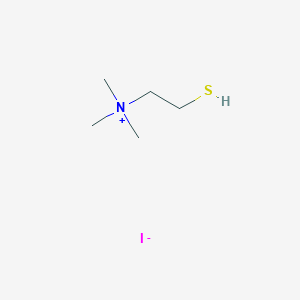
![Formamide, [14C]](/img/structure/B8465.png)
